molecular formula C21H24N4O2S B2773786 (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1173362-31-6

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2773786
CAS RN: 1173362-31-6
M. Wt: 396.51
InChI Key: USFJIZOWEQFGGF-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been found to be effective in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. MS-275 is a potent HDACI that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Neuroprotection and Stroke Treatment

The compound’s structure suggests potential neuroprotective effects. Given the urgent need for effective treatments for stroke-related brain damage, researchers have explored compounds that could mitigate neuronal death caused by ischemic strokes. (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole could be investigated for its ability to protect neurons from glutamate toxicity, which plays a significant role in cerebral ischemia. Further studies could evaluate its efficacy in animal models and potentially lead to novel stroke therapies .

Antitumor Activity

Piperazine derivatives, including those containing the piperazinyl moiety found in our compound, have been explored for their antitumor properties. Researchers have synthesized novel organic compounds with piperazine rings, and some of these exhibit promising antitumor effects. Investigating the cytotoxicity and mechanism of action of our compound against cancer cell lines could reveal its potential as an antitumor agent .

Antifungal Properties

While the specific compound hasn’t been directly studied for antifungal activity, related piperazine derivatives have shown promise. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents. Although not identical, this information suggests that exploring the antifungal activity of our compound could be worthwhile .

Antibacterial Applications

The compound’s unique structure may also lend itself to antibacterial properties. Researchers have investigated similar molecules for their effects against various bacterial strains. Conducting in vitro assays to assess its antibacterial activity against clinically relevant bacteria could provide valuable insights .

1,2,4-Triazole Derivatives and Antimicrobial Activity

Considering the presence of the 1,2,4-triazole nucleus in our compound, it’s worth exploring its antimicrobial potential. Some 1,2,4-triazole derivatives have exhibited good antimicrobial activities. Investigating our compound’s effects against specific microorganisms (bacteria, fungi, or both) could yield interesting results .

Indole Derivatives and Cell Biology

Indoles, including our compound, play a crucial role in cell biology. They are prevalent in natural products and drugs. Investigating the biological effects of our compound on cell lines (e.g., cancer cells) could reveal its impact on cell growth, signaling pathways, and other cellular processes .

Mechanism of Action

properties

IUPAC Name

1-methyl-2-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-23-20-10-6-5-9-19(20)22-21(23)17-24-12-14-25(15-13-24)28(26,27)16-11-18-7-3-2-4-8-18/h2-11,16H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJIZOWEQFGGF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

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